Pentyl ethanesulfinate
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Overview
Description
Pentyl ethanesulfinate is an organosulfur compound characterized by the presence of a pentyl group attached to an ethanesulfinate moiety. This compound is part of a broader class of sulfinates, which are known for their versatile applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl ethanesulfinate can be synthesized through various methods, including the reaction of pentyl alcohol with ethanesulfinyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields this compound as the primary product. Another method involves the use of sodium ethanesulfinate and pentyl bromide, which react to form this compound through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Pentyl ethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentyl ethanesulfonate.
Reduction: Reduction reactions can convert it to pentyl ethanesulfide.
Substitution: It participates in nucleophilic substitution reactions, where the ethanesulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.
Major Products
Oxidation: Pentyl ethanesulfonate.
Reduction: Pentyl ethanesulfide.
Substitution: Various substituted ethanesulfinates depending on the nucleophile used.
Scientific Research Applications
Pentyl ethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfides.
Biology: It serves as a tool for studying sulfur-containing biomolecules and their interactions.
Medicine: Research explores its potential as a precursor for drug development, especially in the synthesis of sulfur-containing pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organosulfur compounds.
Mechanism of Action
The mechanism by which pentyl ethanesulfinate exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. For example, in oxidation reactions, it forms sulfonate esters that can further react with nucleophiles. The pathways involved often include nucleophilic attack, electron transfer, and radical formation, depending on the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Methyl ethanesulfinate
- Ethyl ethanesulfinate
- Propyl ethanesulfinate
Uniqueness
Pentyl ethanesulfinate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts
Properties
CAS No. |
62392-10-3 |
---|---|
Molecular Formula |
C7H16O2S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
pentyl ethanesulfinate |
InChI |
InChI=1S/C7H16O2S/c1-3-5-6-7-9-10(8)4-2/h3-7H2,1-2H3 |
InChI Key |
XTGRPWSWSJSWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOS(=O)CC |
Origin of Product |
United States |
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